1,3-Dihexadecylthiourea
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Overview
Description
1,3-Dihexadecylthiourea: is an organosulfur compound with the molecular formula C33H68N2S and a molecular weight of 524.987 g/mol It is a thiourea derivative, characterized by the presence of two hexadecyl groups attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihexadecylthiourea can be synthesized through the reaction of hexadecylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C to 30°C. The reaction can be represented as follows:
2C16H33NH2+CS2+H2O2→C33H68N2S+2H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihexadecylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkyl or aryl thiourea derivatives.
Scientific Research Applications
1,3-Dihexadecylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,3-Dihexadecylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrophobic hexadecyl groups allow it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
- 1,3-Dihexylthiourea
- 1,3-Ditetradecylthiourea
- 1,3-Dioctylthiourea
Comparison: 1,3-Dihexadecylthiourea is unique due to its longer alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes. This property distinguishes it from other thiourea derivatives with shorter alkyl chains, making it more effective in applications requiring strong hydrophobic interactions .
Biological Activity
1,3-Dihexadecylthiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by various research findings.
Overview of this compound
This compound belongs to the class of thiourea derivatives, which are known for exhibiting a range of biological activities including antimicrobial, anticancer, and antioxidant properties. Its structure consists of two hexadecyl chains attached to a thiourea moiety, which is believed to influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to reduce the viability of prostate cancer (PC3) and leukemia (K-562) cells significantly .
- Antimicrobial Activity : The compound has demonstrated efficacy against bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values indicating potent inhibition of bacterial growth .
- Antioxidant Properties : this compound has shown strong antioxidant activity in various assays, suggesting its potential in mitigating oxidative stress in biological systems .
Cytotoxic Effects on Cancer Cell Lines
The cytotoxic effects of this compound were evaluated on different cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | % Viability at IC50 |
---|---|---|
PC3 | 16.23 | 38% |
K-562 | 17.94 | 27% |
MCF-7 | 225 | Significant decline in viability |
These results indicate that this compound is particularly effective against prostate cancer cells compared to others .
Antimicrobial Activity
The antimicrobial efficacy was assessed against various strains:
Microorganism | IC50 (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Streptococcus pyogenes | 0.5 - 1 |
These values highlight the compound's potential as an antibacterial agent .
Case Studies
Several case studies have explored the biological applications and efficacy of thioureas, including this compound:
- Anticancer Study : A study involving the treatment of prostate cancer cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The study concluded that prolonged exposure significantly enhanced the compound's cytotoxicity .
- Antioxidant Activity Assessment : Research evaluating the antioxidant potential using DPPH and ABTS assays found that the compound exhibited strong free radical scavenging activity with an IC50 value of 52 µg/mL for ABTS radicals .
Properties
CAS No. |
6278-80-4 |
---|---|
Molecular Formula |
C33H68N2S |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
1,3-dihexadecylthiourea |
InChI |
InChI=1S/C33H68N2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-33(36)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H2,34,35,36) |
InChI Key |
AMZQAMADELMUOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=S)NCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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